molecular formula C11H9NO2 B138735 2-Methoxyquinoline-3-carbaldehyde CAS No. 139549-06-7

2-Methoxyquinoline-3-carbaldehyde

Cat. No.: B138735
CAS No.: 139549-06-7
M. Wt: 187.19 g/mol
InChI Key: HMZDGMVJEGFPHU-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Quinoline Derivatives

    2-Methoxyquinoline-3-carbaldehyde is used in the synthesis of various quinoline derivatives. The process involves constructing fused or binary quinoline-cord heterocyclic systems, which are significant in organic and medicinal chemistry due to their biological importance (Hamama et al., 2018).

  • Chemical Reactions and Modifications

    Studies have shown that this compound undergoes various chemical reactions, including ring scission and demethylation, leading to the formation of other heterocyclic systems. These reactions are critical for creating compounds with potential biological applications (Hull et al., 1975; Belferdi et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial and Antioxidant Activities

    Derivatives of this compound exhibit significant antimicrobial and antioxidant activities. These compounds have been tested against various bacterial and fungal species, showing potent activity in inhibiting microbial growth (Tabassum et al., 2014; Zeleke et al., 2020).

  • Antitumor Activity

    Certain novel compounds derived from this compound have shown antitumor activities, particularly against Ehrlich ascites carcinoma cells. These findings suggest a potential role for these compounds in cancer therapy (Hassanien et al., 2022).

Material Science and Analytical Applications

  • Aggregation-Induced Emission Enhancement (AIEE)

    this compound has been studied for its unique AIEE phenomenon. This property is useful in material science for applications like optical sensing, including the detection of fluoride ions (Chakraborty et al., 2018).

  • Molecular Docking Analysis

    The compound and its derivatives have been used in molecular docking studies to understand their interaction with biological molecules like DNA and proteins. This helps in the design of new drugs and therapeutic agents (Ghanei et al., 2016).

Safety and Hazards

When handling 2-Methoxyquinoline-3-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

Quinoline derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the quinoline derivative and the nature of the target.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Quinoline derivatives can have a variety of effects at the molecular and cellular levels, including changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxyquinoline-3-carbaldehyde . These factors can include temperature, pH, presence of other substances, and the specific biological environment in which the compound is acting. For example, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the biological environment.

Properties

IUPAC Name

2-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZDGMVJEGFPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356970
Record name 2-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139549-06-7
Record name 2-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyquinoline-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-Methoxyquinoline-3-carbaldehyde?

A1: this compound (C11H9NO2) possesses a planar quinoline ring system with a methoxy group and an aldehyde group almost coplanar to it . This structural information is derived from single-crystal X-ray diffraction studies.

Q2: How is this compound synthesized?

A2: this compound is often synthesized through the base-catalyzed condensation of indolin-2-one with substituted this compound . It can be further reacted to create various derivatives, including stilbenes via Wittig reaction with benzyltriphenylphosphonium chloride , and a novel pinacol through pinacolinazation using aluminum powder and potassium hydroxide in methanol .

Q3: What are the potential biological activities of this compound and its derivatives?

A3: Research suggests that this compound derivatives exhibit promising in vitro biological activities, including:

  • Antioxidant: Some derivatives displayed moderate radical scavenging properties in DPPH assays .
  • Antibacterial: Certain derivatives showed notable activity against both Gram-positive and Gram-negative bacteria, including E. coli, with some demonstrating comparable efficacy to ciprofloxacin .
  • Antidiabetic and Acetylcholinesterase Inhibitory Activities: Studies have shown that some synthesized derivatives possess in vitro antidiabetic and acetylcholinesterase inhibitory activities .

Q4: Has computational chemistry been used to study this compound and its derivatives?

A4: Yes, molecular docking studies have been employed to investigate the binding affinity and interactions of these compounds with biological targets. For example, some derivatives showed promising binding affinities to E. coli DNA gyrase B, supporting their potential as antibacterial agents .

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